5-Methoxypyridazin-3(2H)-one
Overview
Description
5-Methoxypyridazin-3(2H)-one is a heterocyclic compound with the molecular formula C5H6N2O2 It is a derivative of pyridazine, characterized by a methoxy group at the 5-position and a keto group at the 3-position
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxypyridazin-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-methoxy-3-pyridazinecarboxylic acid with reagents such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Methoxypyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 5-methoxypyridazin-3-ol.
Substitution: Electrophilic substitution reactions can introduce different substituents at the 6-position of the pyridazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for electrophilic substitution.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: 5-Methoxypyridazin-3-ol.
Substitution: Various 6-substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-Methoxypyridazin-3(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Methoxypyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and keto groups play a crucial role in binding interactions, influencing the compound’s efficacy and selectivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
5-Methoxypyridazin-3-amine: Similar structure but with an amine group instead of a keto group.
5-Methoxypyridazin-3-yl)methanol: Contains a hydroxyl group instead of a keto group.
5-Methoxypyridazine-3-carboxylic acid: Features a carboxylic acid group at the 3-position.
Uniqueness
5-Methoxypyridazin-3(2H)-one is unique due to the presence of both a methoxy group and a keto group, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-methoxy-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-9-4-2-5(8)7-6-3-4/h2-3H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRILSJUKEHQBLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)NN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356228 | |
Record name | 5-METHOXYPYRIDAZIN-3(2H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123696-01-5 | |
Record name | 5-METHOXYPYRIDAZIN-3(2H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxy-2,3-dihydropyridazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key chemical property of 2,4-dichloro-5-methoxypyridazin-3(2H)-one highlighted in this research?
A1: The research demonstrates that 2,4-dichloro-5-methoxypyridazin-3(2H)-one acts as an effective electrophilic chlorinating agent []. This means it can introduce a chlorine atom into other molecules, specifically at positions adjacent to carbonyl groups (alpha-chlorination) []. This property makes it a valuable tool for synthesizing a variety of organic compounds.
Q2: How does 2,4-dichloro-5-methoxypyridazin-3(2H)-one facilitate chlorination reactions?
A2: While the specific mechanism isn't detailed in the provided abstract, the research states that the chlorination reactions occur in the presence of either Lewis or protonic acids []. This suggests that these acids activate the 2,4-dichloro-5-methoxypyridazin-3(2H)-one, making it more reactive and facilitating the transfer of a chlorine atom to the target molecule.
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